Hexyl ([1,1'-biphenyl]-4-yl)acetate
Description
Hexyl ([1,1'-biphenyl]-4-yl)acetate (CAS 54334-92-8) is a biphenyl-substituted ester with the molecular formula C₂₀H₂₄O₃ and a molecular weight of 312.4 g/mol . Structurally, it consists of a [1,1'-biphenyl]-4-yl group linked to an acetate moiety modified with a hexyloxy chain.
Properties
CAS No. |
91300-57-1 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
hexyl 2-(4-phenylphenyl)acetate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-8-15-22-20(21)16-17-11-13-19(14-12-17)18-9-6-5-7-10-18/h5-7,9-14H,2-4,8,15-16H2,1H3 |
InChI Key |
ZCDFTQUJAUTYNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Hexyl ([1,1'-Biphenyl]-4-yl)acetate
Direct Esterification via Carbodiimide Coupling
Reaction Mechanism
This method employs a carbodiimide-based coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of ([1,1'-biphenyl]-4-yl)acetic acid. The activated intermediate subsequently reacts with hexanol in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP).
Experimental Procedure
Reactants :
- ([1,1'-Biphenyl]-4-yl)acetic acid (1 equiv)
- Hexanol (1.2 equiv)
- DCC (1.1 equiv)
- DMAP (0.1 equiv)
- Dichloromethane (DCM) solvent
Steps :
Advantages and Limitations
- Advantages : High selectivity, mild conditions, and compatibility with sensitive functional groups.
- Limitations : Requires stoichiometric carbodiimide, generating DCU as a byproduct.
Acid-Catalyzed Fischer Esterification
Reaction Mechanism
The carboxylic acid reacts directly with hexanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) via a reversible equilibrium. Excess alcohol or azeotropic removal of water drives the reaction forward.
Experimental Procedure
Reactants :
- ([1,1'-Biphenyl]-4-yl)acetic acid (1 equiv)
- Hexanol (5–10 equiv)
- Concentrated H2SO4 (0.1 equiv)
Steps :
Advantages and Limitations
- Advantages : Cost-effective, no coupling agents required.
- Limitations : Requires high temperatures, lower yields due to equilibrium limitations.
Transition Metal-Catalyzed Synthesis of the Biphenyl Core
Suzuki-Miyaura Coupling
The biphenyl moiety is constructed prior to esterification. For example, 4-bromophenylacetic acid is coupled with phenylboronic acid using a palladium catalyst.
Experimental Procedure
Reactants :
- 4-Bromophenylacetic acid (1 equiv)
- Phenylboronic acid (1.2 equiv)
- Pd(PPh3)4 (0.05 equiv)
- K2CO3 (2 equiv)
- Solvent: DME/H2O (4:1)
Steps :
Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Temperature | Yield | Key Reference |
|---|---|---|---|---|
| Carbodiimide coupling | DCC/DMAP | 20–25°C | 75–94% | |
| Fischer esterification | H2SO4 | 110–120°C | 60–78% | |
| Suzuki coupling + esterif. | Pd(PPh3)4 | 80°C | 50–65% |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Hexyl ([1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanol and [1,1’-biphenyl]-4-yl acetic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of new esters or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include hexanol, [1,1’-biphenyl]-4-yl acetic acid, and various substituted esters and alcohols.
Scientific Research Applications
Hexyl ([1,1’-biphenyl]-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Hexyl ([1,1’-biphenyl]-4-yl)acetate is used in the formulation of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Hexyl ([1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis, releasing hexanol and [1,1’-biphenyl]-4-yl acetic acid, which may interact with cellular components. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between Hexyl ([1,1'-biphenyl]-4-yl)acetate and its analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility Trends |
|---|---|---|---|---|---|
| This compound | 54334-92-8 | C₂₀H₂₄O₃ | 312.40 | Biphenyl core + hexyloxy-acetate ester | High lipophilicity |
| Ethyl [1,1'-biphenyl]-4-acetate | 14062-23-8 | C₁₆H₁₆O₂ | 240.30 | Biphenyl core + ethyl ester | Moderate lipophilicity |
| Methyl 2-([1,1'-biphenyl]-4-yl)acetate | N/A | C₁₅H₁₄O₂ | 226.27 | Biphenyl core + methyl ester | Low water solubility |
| ([1,1'-biphenyl]-4-yloxy)acetic acid | 13333-86-3 | C₁₄H₁₂O₃ | 228.25 | Biphenyl core + carboxylic acid + ether | Polar due to -COOH group |
| 4'-Hexyl-[1,1'-biphenyl]-4-carboxylic acid | 59662-48-5 | C₁₉H₂₂O₂ | 282.38 | Biphenyl core + hexyl chain + -COOH | Amphiphilic |
Key Observations :
- Lipophilicity : The hexyloxy chain in this compound enhances lipophilicity compared to shorter-chain esters (e.g., ethyl or methyl), making it suitable for lipid-based formulations .
- Polarity : Carboxylic acid derivatives (e.g., [1,1'-biphenyl]-4-yloxy)acetic acid) exhibit higher polarity due to the -COOH group, increasing water solubility but reducing membrane permeability compared to esters .
Q & A
Basic: What are the standard laboratory protocols for synthesizing Hexyl ([1,1'-biphenyl]-4-yl)acetate?
This compound is typically synthesized via esterification or transesterification reactions. A validated approach involves coupling biphenyl acetic acid derivatives with hexanol under catalytic conditions. For example, gallium-catalyzed reactions (e.g., Scriabine-type mechanisms) can facilitate the formation of biphenyl acetate esters, as demonstrated in analogous systems . Key steps include:
- Reagent Preparation : Use anhydrous conditions to avoid hydrolysis.
- Catalyst Selection : GaCl₃ or other Lewis acids enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product.
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of acid and alcohol (1:1.2 molar ratio recommended).
Basic: How is this compound characterized using spectroscopic techniques?
Characterization relies on ¹H/¹³C-NMR , FT-IR , and HRMS . For NMR:
- Sample Preparation : Dissolve in deuterated chloroform (CDCl₃) at 10–20 mg/mL .
- Key Peaks :
- ¹H-NMR : Biphenyl protons (δ 7.2–7.6 ppm, multiplet), acetate methylene (δ 3.6–4.1 ppm), hexyl chain (δ 0.8–1.7 ppm).
- ¹³C-NMR : Carbonyl carbon (δ 170–172 ppm), aromatic carbons (δ 125–140 ppm).
- Validation : Compare spectral data with structurally related compounds, such as 4-biphenylacetic acid derivatives .
Advanced: How can researchers optimize molecular docking simulations for this compound?
AutoDock Vina is recommended for docking studies due to its speed and accuracy . Optimization strategies:
- Grid Parameterization : Define the binding site using X-ray crystallography or homology modeling data.
- Scoring Function Adjustments : Customize the affinity map to account for hydrophobic interactions in the biphenyl moiety.
- Parallel Processing : Utilize multithreading (8–16 cores) to reduce computational time.
- Validation : Cross-check results with MD simulations or experimental binding assays (e.g., SPR).
Advanced: What methodologies address discrepancies in NMR data for biphenyl acetate derivatives?
Contradictions in NMR shifts may arise from solvent effects, impurities, or tautomerism. Mitigation strategies:
- High-Resolution NMR : Use 500+ MHz instruments to resolve overlapping peaks .
- Solvent Screening : Test multiple deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
- Supplementary Techniques : Combine with 2D-COSY or HSQC to assign ambiguous protons/carbons .
Safety: What protocols are recommended for handling this compound in laboratories?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .
- Ventilation : Use fume hoods to minimize inhalation of aerosols.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Analytical: Which chromatographic methods validate the purity of this compound?
Reverse-Phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. A validated protocol includes:
- Mobile Phase : Methanol/buffer (65:35 v/v; buffer = sodium acetate + 1-octanesulfonate, pH 4.6) .
- System Suitability : Ensure resolution (R > 2.0) between the analyte and related impurities (e.g., unreacted biphenyl acetic acid).
Stability and Reactivity: How does this compound behave under varying storage conditions?
- Thermal Stability : Stable below 40°C; avoid prolonged exposure to heat to prevent ester hydrolysis.
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Chemical Reactivity : Susceptible to nucleophilic attack at the ester carbonyl; avoid strong bases .
Advanced: What catalytic mechanisms influence the reactivity of this compound?
In gallium-catalyzed systems, the biphenyl group’s steric bulk directs regioselectivity during reactions. Computational studies suggest:
- Electron Density Effects : The electron-withdrawing acetate group polarizes the biphenyl ring, enhancing electrophilic substitution at para positions .
- Steric Hindrance : Hexyl chains may shield reactive sites, requiring optimized catalyst loading (5–10 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
